molecular formula C17H28N2OSi B1393396 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1186311-03-4

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1393396
CAS No.: 1186311-03-4
M. Wt: 304.5 g/mol
InChI Key: YIDOPMFGWASYLK-UHFFFAOYSA-N
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Description

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a methoxy group at the 4-position and a triisopropylsilyl group at the 1-position

Scientific Research Applications

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Silylation: The triisopropylsilyl group is introduced through a silylation reaction using triisopropylsilyl chloride and a base such as imidazole.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridine
  • 4-Methoxy-1-(triethylsilyl)-1H-pyrrolo[2,3-c]pyridine
  • 4-Methoxy-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the bulky triisopropylsilyl group, which can provide steric protection and influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

(4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOPMFGWASYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674065
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-03-4
Record name 4-Methoxy-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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